molecular formula C22H24N2O4 B6497651 N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 953232-00-3

N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B6497651
CAS No.: 953232-00-3
M. Wt: 380.4 g/mol
InChI Key: CBUHDXFDAMMJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is an acetamide derivative featuring:

  • A 1,2-oxazole core substituted with a 4-methoxyphenyl group at position 3.
  • A methyl group at position 3 of the oxazole ring.
  • A phenoxyacetamide side chain with a 4-isopropyl substituent on the phenyl ring.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15(2)16-4-10-20(11-5-16)27-14-22(25)23-13-18-12-21(28-24-18)17-6-8-19(26-3)9-7-17/h4-12,15H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUHDXFDAMMJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds similar to N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide exhibit anticancer activities. The oxazole moiety is known for its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in various cancer cell lines .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory pathways and reduce cytokine production, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier could make it beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Drug Discovery and Development

The compound is included in various screening libraries for drug discovery, particularly those focusing on cancer and neurodegenerative diseases. Its unique structure allows it to be a versatile candidate for further modifications to enhance efficacy and selectivity .

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Inflammation Model

A preclinical model of inflammation demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Features

The following compounds share structural similarities with the target molecule, particularly in the acetamide backbone and aromatic/heterocyclic substituents:

Table 1: Key Structural and Functional Comparisons
Compound Name (Reference) Core Structure Substituents Reported Activity Evidence ID
Target Compound 1,2-Oxazole 5-(4-Methoxyphenyl), 3-methyl, 4-isopropylphenoxy Not reported -
CDD-934506 1,3,4-Oxadiazole 5-(4-Methoxyphenyl), sulfanyl, 4-nitrophenyl Purchased for research (anti-mycobacterial studies)
Compound 26 (Thiazolotriazole) Thiazolo[2,3-c][1,2,4]triazole 4-Methoxyphenyl, 4-methylpiperazinylphenyl Anti-infective (synthesis and screening)
GPR-17 Ligand 1,2,4-Triazole Morpholine-sulfonyl, trifluoromethoxyphenyl GPR-17 modulation (neuroinflammation target)
Suvecaltamide Acetamide 4-Isopropylphenyl, trifluoroethoxypyridinyl Calcium channel stabilizer (antiepileptic)
AK Scientific Compound 1184CR 1,2,4-Triazole 4-Methoxyphenyl, methylphenyl, enylideneamino Research use (structural complexity)

Key Observations

Heterocyclic Core Variations :

  • Replacement of the 1,2-oxazole (target) with 1,3,4-oxadiazole (CDD-934506) or 1,2,4-triazole (GPR-17 ligand) alters electronic properties and hydrogen-bonding capacity, impacting target affinity .
  • Thiazolotriazole derivatives (e.g., Compound 26) show enhanced anti-infective activity, likely due to the sulfur-rich core improving membrane permeability .

Substituent Effects: Methoxyphenyl groups (common in the target and CDD-934506) enhance solubility and π-π stacking interactions, often critical for binding to hydrophobic enzyme pockets . Isopropylphenoxy groups (target and suvecaltamide) contribute to hydrophobic interactions, as seen in suvecaltamide’s calcium channel stabilization .

Biological Activity Trends: Acetamide derivatives with electron-withdrawing groups (e.g., nitro in CDD-934506) or bulky substituents (e.g., trifluoromethyl in GPR-17 ligand) often exhibit improved target selectivity .

Preparation Methods

Oxazole Ring Formation via Van Leusen Reaction

The 1,2-oxazole core is constructed using TosMIC (tosylmethyl isocyanide) and 4-methoxybenzaldehyde under basic conditions:
Procedure :

  • 4-Methoxybenzaldehyde (1.0 eq.) and TosMIC (1.2 eq.) are stirred in methanol with K₂CO₃ (2.0 eq.) at 0°C for 2 hours, then warmed to room temperature for 12 hours.

  • The product, 5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde , is isolated via filtration (yield: 68%).

Spectroscopic Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

  • ¹H NMR (500 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.7 Hz, 2H, ArH), 7.12 (d, J = 8.7 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃).

Reduction to Alcohol and Bromination

The aldehyde is reduced to the primary alcohol and converted to a bromide for subsequent amination:
Procedure :

  • The aldehyde (1.0 eq.) is reduced with NaBH₄ (1.5 eq.) in ethanol at 0°C, yielding 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethanol (yield: 85%).

  • The alcohol is treated with PBr₃ (1.2 eq.) in dry DCM to form 3-(bromomethyl)-5-(4-methoxyphenyl)-1,2-oxazole (yield: 78%).

Spectroscopic Data :

  • ³⁵Cl NMR (CDCl₃) : δ 45.2 (s, BrCH₂).

Gabriel Synthesis of Primary Amine

The bromide undergoes Gabriel synthesis to yield the primary amine:
Procedure :

  • The bromide (1.0 eq.) is reacted with phthalimide (1.5 eq.) in DMF at 80°C for 6 hours.

  • Hydrazinolysis (NH₂NH₂, ethanol, reflux) liberates [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine (yield: 65%).

Spectroscopic Data :

  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 161.2 (C=N), 159.8 (C-O), 128.4–114.7 (ArC), 55.3 (OCH₃), 42.1 (CH₂NH₂).

Synthesis of 2-[4-(Propan-2-yl)phenoxy]acetyl Chloride

Nucleophilic Substitution to Form Phenoxyacetic Acid

4-Isopropylphenol is alkylated with chloroacetic acid under basic conditions:
Procedure :

  • 4-Isopropylphenol (1.0 eq.), chloroacetic acid (1.2 eq.), and KOH (2.0 eq.) are refluxed in water for 4 hours.

  • Acidification with HCl yields 2-[4-(propan-2-yl)phenoxy]acetic acid (yield: 82%).

Spectroscopic Data :

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Conversion to Acid Chloride

The acid is activated for amide coupling:
Procedure :

  • The acid (1.0 eq.) is treated with oxalyl chloride (1.5 eq.) and catalytic DMF in dry DCM at 0°C for 2 hours.

  • Evaporation yields 2-[4-(propan-2-yl)phenoxy]acetyl chloride (yield: 95%).

Amide Coupling to Form Target Compound

The final step couples the oxazole-amine and phenoxy-acid chloride:
Procedure :

  • The amine (1.0 eq.) and acid chloride (1.1 eq.) are stirred in dry DCM with Et₃N (2.0 eq.) at 0°C for 1 hour, then warmed to room temperature for 4 hours.

  • Purification by column chromatography (SiO₂, ethyl acetate/hexane) yields the title compound (yield: 74%).

Spectroscopic Data :

  • IR (KBr) : 3290 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N).

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.89 (d, J = 8.7 Hz, 2H, ArH), 7.05 (d, J = 8.7 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 6.78 (d, J = 8.4 Hz, 2H, ArH), 4.55 (s, 2H, CH₂N), 4.12 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.21 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, CH₃).

  • HRMS (ESI) : m/z calcd for C₂₃H₂₅N₂O₄ [M+H]⁺: 401.1812; found: 401.1815.

Optimization and Mechanistic Insights

Oxazole Ring Formation

The van Leusen reaction’s efficiency depends on the electron-donating methoxy group, which enhances the aldehyde’s electrophilicity. Side products like over-reduced alcohols are minimized by controlled NaBH₄ addition.

Amide Coupling

Et₃N scavenges HCl, driving the reaction to completion. Steric hindrance from the isopropyl group necessitates prolonged reaction times.

Analytical Validation and Purity Assessment

Parameter Value
Melting Point 168–170°C
HPLC Purity 99.2% (C18, acetonitrile/water)
Elemental Analysis C: 68.91%; H: 6.28%; N: 6.98%

Q & A

Q. What are the recommended synthetic routes for N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide?

The synthesis typically involves multi-step protocols:

  • Isoxazole Ring Formation : Cyclization of β-keto esters or nitrile oxides with hydroxylamine derivatives under controlled pH and temperature .
  • Acetamide Coupling : Reacting the isoxazole intermediate with 4-isopropylphenoxyacetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How can the structural integrity of this compound be validated experimentally?

  • NMR Spectroscopy : Assign peaks for key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, isopropyl doublet at δ 1.2–1.3 ppm) .
  • X-ray Crystallography : Resolve 3D conformation to confirm stereoelectronic effects of the methoxyphenyl and isopropyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₅N₂O₄ requires m/z 393.1818) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) at varying concentrations (1–100 μM) .
  • Antimicrobial Activity : Conduct microbroth dilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Dose-Response Analysis : Establish full dose curves to identify non-linear effects or off-target interactions .
  • Structural Analog Comparison : Test derivatives (e.g., replacing isopropyl with tert-butyl) to isolate pharmacophore contributions .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/dioxane to reduce hydrolysis of the acetamide group .
  • Temperature Control : Maintain –20°C during coupling steps to prevent racemization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization of the isoxazole ring .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Functional Group Modifications :
    • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
    • Vary the isopropyl phenoxy moiety to study steric effects on membrane permeability .
  • Pharmacokinetic Profiling : Assess logP (e.g., via shake-flask method) to balance hydrophobicity and bioavailability .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Modeling : Train models on bioactivity data of analogs to predict IC₅₀ values for new derivatives .

Q. How is metabolic stability evaluated in preclinical studies?

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

Q. What experimental approaches troubleshoot low purity during synthesis?

  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 40–80% ACN) for challenging separations .
  • Counterion Exchange : Convert hydrochloride salts to free bases using ion-exchange resins .
  • Crystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to improve crystal lattice formation .

Q. How are contradictory spectral assignments resolved in structural elucidation?

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous carbonyl or methoxy signals .
  • Database Cross-Referencing : Compare with spectral libraries of analogs (e.g., PubChem CID 95296156) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.